4-iodo-N-(3-pyridinylmethyl)benzenesulfonamide
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Overview
Description
4-Iodo-N-(3-pyridinylmethyl)benzenesulfonamide is an organic compound with the molecular formula C₁₂H₁₁IN₂O₂S. It is characterized by the presence of an iodine atom attached to a benzene ring, which is further connected to a sulfonamide group and a pyridinylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N-(3-pyridinylmethyl)benzenesulfonamide typically involves the following steps:
Sulfonamidation: The sulfonamide group can be introduced by reacting the iodinated benzene with a sulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-N-(3-pyridinylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used
Scientific Research Applications
4-Iodo-N-(3-pyridinylmethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors.
Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 4-iodo-N-(3-pyridinylmethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition. The iodine atom and pyridinylmethyl group can enhance binding affinity through hydrophobic interactions and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-N-(2-pyridinylmethyl)benzenesulfonamide
- 4-Iodo-N-(4-pyridinylmethyl)benzenesulfonamide
- 4-Bromo-N-(3-pyridinylmethyl)benzenesulfonamide
Uniqueness
4-Iodo-N-(3-pyridinylmethyl)benzenesulfonamide is unique due to the specific positioning of the iodine atom and the pyridinylmethyl group, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted synthesis and research applications .
Properties
IUPAC Name |
4-iodo-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IN2O2S/c13-11-3-5-12(6-4-11)18(16,17)15-9-10-2-1-7-14-8-10/h1-8,15H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXBSEFZRAXMHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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